N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
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Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve an examination of the compound’s reactivity, including the types of reactions it undergoes and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Methods : A study by Beney et al. (1998) introduced a novel synthesis of α,β-unsaturated N-methoxy-N-methylamides, starting from N-methoxy-N-methylchloroacetamide and thiophenol, which could be relevant for creating similar sulfonamide structures (Beney, Boumendjel, & Mariotte, 1998).
Chemical Modifications for Enhanced Biological Activity : Research by Tuğrak et al. (2020) on benzenesulfonamides carrying a benzamide moiety explored their potential as enzyme inhibitors, demonstrating the wide range of bioactivities of sulfonamide and benzamide pharmacophores (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Application in Glycosylation : A study by Crich and Smith (2000) utilized a system combining S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride for generating glycosyl triflates from thioglycosides, demonstrating a novel application in glycoside synthesis (Crich & Smith, 2000).
Biological Applications
- Enzyme Inhibition for Drug Design : The study by Tuğrak et al. highlighted the design of compounds with significant inhibitory potential against human carbonic anhydrase I and II, and acetylcholinesterase enzymes, which could inform the development of treatments for conditions involving these enzymes (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Material Science Applications
- Polymer Synthesis for Fuel Cell Applications : Kim, Robertson, and Guiver (2008) synthesized new sulfonated poly(arylene ether sulfone) copolymers with potential applications as polyelectrolyte membrane materials for fuel cells, demonstrating the versatility of sulfonated compounds in material science (Kim, Robertson, & Guiver, 2008).
Safety And Hazards
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Future Directions
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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S2/c1-29-14-8-10-15(11-9-14)31(27,28)19(18-7-4-12-30-18)13-25-20(26)16-5-2-3-6-17(16)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQPSKMOKRQPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide |
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